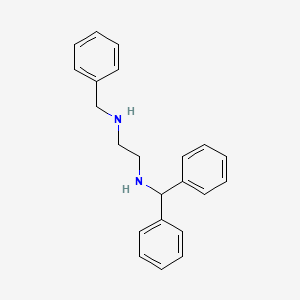
N~1~-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine is a chemical compound with a complex structure that includes benzyl and diphenylmethyl groups attached to an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine typically involves the reaction of benzylamine with diphenylmethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction . The process may also involve the reduction of Schiff base analogs to achieve the desired amine functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through electrostatic interactions, potentially affecting DNA replication and transcription processes . Additionally, it may interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N~1~-Benzyl-N~2~-(1-naphthyl)ethane-1,2-diamine: Similar structure but with a naphthyl group instead of a diphenylmethyl group.
N~1~-Benzyl-N~2~-(phenylmethyl)ethane-1,2-diamine: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
Uniqueness
N~1~-Benzyl-N~2~-(diphenylmethyl)ethane-1,2-diamine is unique due to its specific combination of benzyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62731-03-7 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-benzhydryl-N-benzylethane-1,2-diamine |
InChI |
InChI=1S/C22H24N2/c1-4-10-19(11-5-1)18-23-16-17-24-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2 |
InChI Key |
CBVLMVOOWGDFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















